5-(3,5-Difluorophenoxy)pentanal
Description
5-(3,5-Difluorophenoxy)pentanal (CAS: 1603067-38-4) is an organofluorine compound characterized by a pentanal backbone substituted with a 3,5-difluorophenoxy group.
Properties
IUPAC Name |
5-(3,5-difluorophenoxy)pentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h4,6-8H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHZSLVLKYKJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
β-O-4 Lignin Model Compounds
A β-O-4 type lignin model compound, 2-(3,5-difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF), shares the 3,5-difluorophenoxy moiety but differs in its hydroxyl-rich side chain and methoxy-substituted aromatic ring (Figure 1). Studies show that the 3,5-difluorophenoxy group in VDF facilitates tracking phenolic byproducts (e.g., 3,5-difluorophenol) during oxidative degradation, highlighting its utility in lignin chemistry . In contrast, 5-(3,5-Difluorophenoxy)pentanal lacks hydroxyl groups, making it less reactive toward oxidation but more suitable for aldehyde-specific reactions.
| Property | This compound | VDF (Lignin Model) |
|---|---|---|
| Functional Groups | Aldehyde, difluorophenoxy | Diols, methoxy, difluorophenoxy |
| Reactivity | Aldehyde-specific | Oxidative degradation-prone |
| Applications | Synthetic intermediates | Lignin degradation studies |
Diazenyl-Substituted Analogs
5-(4-((2,6-Difluorophenyl)diazenyl)-3,5-difluorophenoxy)pentanoic acid () features a diazenyl (-N=N-) linker and a carboxylic acid terminus. The diazenyl group introduces photoresponsive properties, while the carboxylic acid enables conjugation. Compared to this compound, this compound’s extended π-system and acidic group enhance its utility in supramolecular systems but reduce volatility .
Comparison with Functional Group Analogs
Aldehyde/Ketone Derivatives
- Benzylacetone (CAS: 2550-26-7) and 3-Phenylpropanal (CAS: 104-53-0) () are aromatic aldehydes/ketones lacking fluorine. Benzylacetone’s ketone group imparts higher stability, while 3-Phenylpropanal’s shorter chain limits steric effects. The difluorophenoxy group in this compound introduces electron-withdrawing effects, altering nucleophilic reactivity compared to non-fluorinated analogs .
Alcohol and Furanone Derivatives
- 5-Phenyl-1-pentanol () replaces the aldehyde with a hydroxyl group, increasing hydrophilicity.
- Dihydro-5-pentyl-2(3H)-furanone () features a cyclic ester, enabling lactone-specific reactions. These compounds diverge in applications: pentanol derivatives are used in surfactants, while the aldehyde group in this compound suits crosslinking or condensation reactions .
Comparison with Fluorinated Compounds
Perfluorinated Pentanoic Acids
Perfluoro-n-[1,2,3,4,5-13C5]pentanoic acid () is a fully fluorinated carboxylic acid with environmental analysis applications. Its high fluorine content confers extreme chemical inertness, contrasting with this compound’s partial fluorination and aldehyde reactivity .
Decafluoro-3-Pentanone
1,1,1,2,2,4,4,5,5,5-decafluoro-3-pentanone (CAS: 684-32-2, ) is a perfluorinated ketone. The partial fluorination in this compound balances reactivity and stability .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|
| This compound | Aldehyde, difluorophenoxy | Nucleophilic addition | Synthetic intermediates |
| VDF (Lignin Model) | Diols, methoxy, difluorophenoxy | Oxidative degradation | Lignin chemistry |
| 5-(Diazenyl-difluorophenoxy)pentanoic acid | Carboxylic acid, diazenyl | Photoresponsive, conjugation | Supramolecular systems |
Table 2: Fluorination Impact
| Compound | Fluorine Content | Key Property |
|---|---|---|
| This compound | Partial | Moderate reactivity |
| Perfluoro-n-pentanoic acid | Full | Chemical inertness |
| Decafluoro-3-pentanone | Full | Non-flammable |
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